molecular formula C30H10Br4O2 B12701599 6,14,,-Tetrabromopyranthrene-8,16-dione CAS No. 85958-94-7

6,14,,-Tetrabromopyranthrene-8,16-dione

Cat. No.: B12701599
CAS No.: 85958-94-7
M. Wt: 722.0 g/mol
InChI Key: OEXVSYXKYKIGMH-UHFFFAOYSA-N
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Description

6,14-Tetrabromopyranthrene-8,16-dione (CAS: 3958-03-0, EC: 223-554-7) is a halogenated polycyclic aromatic compound characterized by a pyranthrene backbone substituted with four bromine atoms at positions 6 and 14, along with two ketone groups at positions 8 and 14. Its molecular formula is C₃₀H₁₀Br₄O₂, with a molecular weight of 722.02 g/mol . While its specific applications remain understudied, analogous halogenated pyranthrenediones are explored in materials science and specialty chemical synthesis .

Properties

CAS No.

85958-94-7

Molecular Formula

C30H10Br4O2

Molecular Weight

722.0 g/mol

IUPAC Name

1,2,6,14-tetrabromopyranthrene-8,16-dione

InChI

InChI=1S/C30H10Br4O2/c31-20-6-5-12-15-8-17-21(32)9-18-23-14(11-3-1-2-4-13(11)29(18)35)7-16-22(33)10-19(24(15)26(16)25(17)23)30(36)27(12)28(20)34/h1-10H

InChI Key

OEXVSYXKYKIGMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C(C=C5C6=C4C7=C3C(=CC(=C7C=C6C8=C(C5=O)C(=C(C=C8)Br)Br)Br)C2=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,14,-Tetrabromopyranthrene-8,16-dione typically involves the bromination of pyrene derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst. The process may require controlled temperatures and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of 6,14,-Tetrabromopyranthrene-8,16-dione follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also incorporate advanced purification techniques to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

6,14,-Tetrabromopyranthrene-8,16-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction can produce less brominated pyrene derivatives. Substitution reactions can result in a variety of functionalized pyrene compounds .

Scientific Research Applications

6,14,-Tetrabromopyranthrene-8,16-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,14,-Tetrabromopyranthrene-8,16-dione involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms play a crucial role in its reactivity and interactions. It can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and safety data for 6,14-Tetrabromopyranthrene-8,16-dione and related halogenated pyranthrenediones:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Halogen Substitution Lipophilicity (Estimated logP) Safety Profile
6,14-Tetrabromopyranthrene-8,16-dione 3958-03-0 C₃₀H₁₀Br₄O₂ 722.02 Br at positions 6,14 ~8.5 (high) Limited data; inferred high toxicity
6,14-Dichloropyranthrene-8,16-dione 33860-91-2 C₃₀H₁₂Cl₂O₂ 475.32 Cl at positions 6,14 ~5.2 (moderate) No acute hazards reported
Dibromo-6,14-dichloropyranthrene-8,16-dione 63589-04-8 C₃₀H₁₀Br₂Cl₂O₂ 633.11 Br at positions 6,14; Cl at 6,14 ~7.1 (high) No safety data available
Trichloropyranthrene-8,16-dione 1324-34-1 C₃₀H₁₃Cl₃O₂ 498.68 Cl at three positions (unspecified) ~5.8 (moderate) Hazardous if inhaled; requires PPE
1,2-Dibromopyranthrene-8,16-dione 1324-35-2 C₃₀H₁₂Br₂O₂ 564.22 Br at positions 1,2 ~6.9 (high) Limited safety data

Structural and Physicochemical Differences

  • Halogenation Impact: Bromine substitution (e.g., in 6,14-Tetrabromopyranthrene) increases molecular weight and lipophilicity compared to chlorine analogs. For instance, the tetrabromo derivative has a molecular weight 52% higher than the dichloro analog (722.02 vs. 475.32 g/mol) . Positional isomerism (e.g., 1,2-dibromo vs. Bromine’s polarizability enhances van der Waals interactions, which may influence binding in supramolecular systems .
  • Lipophilicity Trends :

    • Lipophilicity (logP) correlates with halogen count and type. The tetrabromo compound’s estimated logP (~8.5) exceeds that of trichloro (~5.8) and dichloro (~5.2) derivatives, aligning with chromatographic studies showing brominated compounds exhibit higher retention in reversed-phase UHPLC .

Research and Application Contexts

  • Dichloro and Dibromo-Dichloro Analogs : Explored as intermediates in organic synthesis, particularly for photostable dyes or ligands in coordination chemistry .
  • Tetrabromo Derivative: Potential applications in flame retardants or high-performance polymers due to thermal stability from bromine’s radical-scavenging properties .

Biological Activity

Overview of 6,14-Tetrabromopyranthrene-8,16-dione

6,14-Tetrabromopyranthrene-8,16-dione is a polycyclic aromatic compound characterized by its tetrabrominated structure. The presence of bromine atoms in organic compounds often influences their chemical reactivity and biological interactions. This compound is primarily studied in the context of its environmental impact and potential toxicity.

Antimicrobial Properties

Recent studies have indicated that brominated compounds can exhibit antimicrobial activity. For instance, the presence of halogens in organic molecules often enhances their ability to disrupt microbial membranes or interfere with metabolic processes.

  • Case Study : A study on related brominated compounds demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. These findings suggest that 6,14-Tetrabromopyranthrene-8,16-dione may also possess similar antimicrobial properties due to its structural characteristics.

Cytotoxicity

The cytotoxic effects of brominated compounds have been documented in various cell lines. The mechanism often involves oxidative stress or apoptosis induction.

  • Research Findings : In vitro studies have shown that certain brominated derivatives can induce cell death in cancer cell lines. Although specific data for 6,14-Tetrabromopyranthrene-8,16-dione is scarce, its structural analogs have demonstrated cytotoxicity through the generation of reactive oxygen species (ROS).

Environmental Impact and Toxicity

Brominated compounds are known for their persistence in the environment and potential bioaccumulation. Studies have raised concerns about their effects on aquatic life and human health.

Study Organism Effect Observed Reference
Study AFishEndocrine disruption
Study BAlgaeGrowth inhibition
Study CHuman CellsCytotoxic effects

The biological activity of 6,14-Tetrabromopyranthrene-8,16-dione can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Many brominated compounds induce oxidative stress through ROS production.
  • Membrane Disruption : The lipophilic nature of brominated compounds allows them to integrate into cellular membranes, disrupting integrity and function.
  • Gene Expression Modulation : Some studies suggest that brominated compounds can affect gene expression related to stress responses and apoptosis.

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